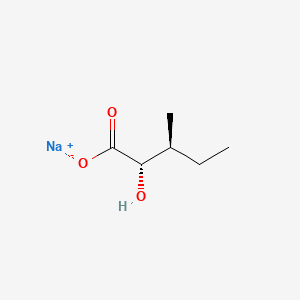
Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate is an organic compound with a complex stereochemistry It is a sodium salt derivative of 2-hydroxy-3-methylvaleric acid, which is a chiral molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate typically involves the esterification of 2-hydroxy-3-methylvaleric acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and pH to ensure the desired stereochemistry is maintained.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and precise control of reaction parameters is crucial to achieve high yields and purity. The final product is usually obtained through crystallization and purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by acting as a substrate or inhibitor, influencing metabolic processes and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-hydroxy-3-methylbutyrate: Similar structure but with a different carbon chain length.
Sodium 2-hydroxy-3-methylpentanoate: Another homolog with a different carbon chain length.
Sodium 2-hydroxy-3-methylhexanoate: A longer-chain homolog with similar functional groups.
Uniqueness: Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate is unique due to its specific stereochemistry and the presence of a hydroxyl group at the second carbon position. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
54641-22-4 |
|---|---|
Molekularformel |
C6H11NaO3 |
Molekulargewicht |
154.14 g/mol |
IUPAC-Name |
sodium;(2S,3S)-2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-3-4(2)5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1/t4-,5-;/m0./s1 |
InChI-Schlüssel |
GVCWJRGDIHEKAT-FHAQVOQBSA-M |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)[O-])O.[Na+] |
Kanonische SMILES |
CCC(C)C(C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















